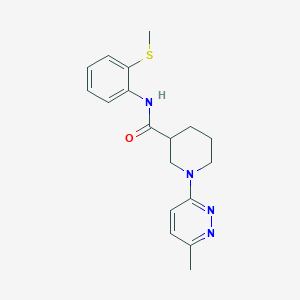
1-(6-methylpyridazin-3-yl)-N-(2-(methylthio)phenyl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-methylpyridazin-3-yl)-N-(2-(methylthio)phenyl)piperidine-3-carboxamide, also known as MPMP, is a novel compound with potential applications in scientific research. This compound belongs to the class of piperidine derivatives and has shown promising results in various studies.
科学的研究の応用
Piperazine Derivatives for Therapeutic Use
Piperazine derivatives, including compounds similar to 1-(6-methylpyridazin-3-yl)-N-(2-(methylthio)phenyl)piperidine-3-carboxamide, have been extensively studied for their diverse therapeutic applications. These compounds are part of a broad category of pharmaceuticals that exhibit a wide range of pharmacological activities, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory, and imaging agent properties. The modifications in the piperazine nucleus significantly impact the medicinal potential of these molecules, suggesting their importance in drug design and development. The exploration of piperazine-based molecules has highlighted their versatility as a pharmacophore, encouraging further therapeutic investigations on this motif (Rathi et al., 2016).
Anti-Mycobacterial Activity of Piperazine Analogues
Piperazine and its analogues have demonstrated significant anti-mycobacterial properties, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. These findings are crucial for the development of new anti-tuberculosis agents, emphasizing the role of piperazine as a vital building block in designing potent anti-TB molecules. The review of anti-mycobacterial compounds featuring piperazine underscores its potential in addressing the challenge of tuberculosis treatment, especially in the context of drug resistance (Girase et al., 2020).
Biological Activities of Synthesized Phenothiazines
Phenothiazine derivatives, closely related to piperazine compounds, have shown a spectrum of biological activities, including antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and analgesic properties. These activities are attributed to the interaction of phenothiazines with biological systems through various mechanisms, such as pharmacophoric substituents and multicyclic ring systems. This versatility makes phenothiazine and its derivatives, including those with piperazine elements, promising candidates for new therapeutic agents (Pluta et al., 2011).
Design and Evaluation of Piperazine Ligands for D2-like Receptors
Piperazine derivatives have also been explored for their potential in the design of ligands for D2-like receptors, indicating their importance in the development of antipsychotic agents. The study on arylcycloalkylamines, such as phenyl piperidines and piperazines, underscores the critical role of arylalkyl substituents in enhancing the potency and selectivity of these compounds for D2-like receptors. This research highlights the significance of piperazine-based compounds in addressing psychiatric disorders, further supporting the therapeutic applications of such derivatives (Sikazwe et al., 2009).
特性
IUPAC Name |
1-(6-methylpyridazin-3-yl)-N-(2-methylsulfanylphenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-13-9-10-17(21-20-13)22-11-5-6-14(12-22)18(23)19-15-7-3-4-8-16(15)24-2/h3-4,7-10,14H,5-6,11-12H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOBPPJSKKEKIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-methylpyridazin-3-yl)-N-(2-(methylthio)phenyl)piperidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


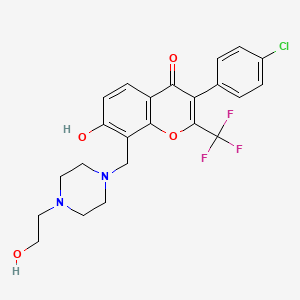
![3-(4-fluorophenoxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2829040.png)
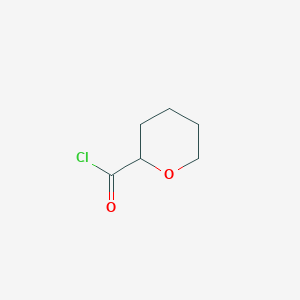

![Methyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2829049.png)
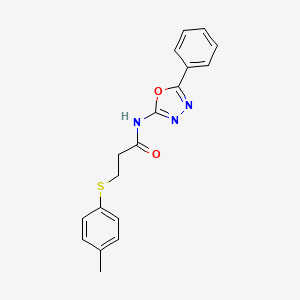

![2-(2,4-dichlorophenoxy)-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2829052.png)
![N-(2,5-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2829053.png)
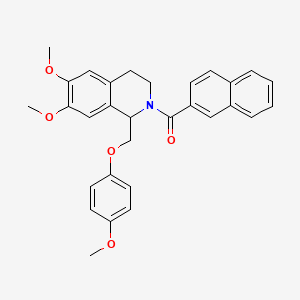
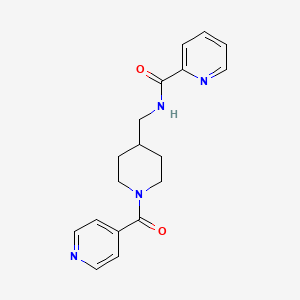

![[3-(4-Bromophenoxy)propyl]methylamine oxalate](/img/structure/B2829058.png)